3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea
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Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(octahydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has delved into novel synthesis methods of urea derivatives, including the use of classical Curtius rearrangement conditions for transforming azide derivatives into ureas, demonstrating the versatility of urea synthesis techniques (Khouili et al., 2021). Similarly, the preparation of benzofuran and chromen derivatives in dioxin-ethanol medium illustrates the diverse chemical environments suitable for complex urea formation (Abd-Almonuim et al., 2020).
Crystal Structure Analysis : Studies have also focused on the crystal structure of urea derivatives to understand their molecular configurations and potential interactions in biological systems, providing a foundation for further application development in various fields, including materials science and pharmacology (Cho et al., 2015).
Biomedical Applications
Central Nervous System Activity : Novel urea derivatives have been evaluated for their central nervous system (CNS) activity, suggesting the potential of urea compounds in developing therapeutics targeting CNS disorders (Szacon et al., 2015).
Antioxidant Properties : The antioxidant capabilities of urea derivatives, such as those derived from coumarin substituted compounds, underscore their potential use in combating oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Material Science and Environmental Applications
Luminescent Properties : Research into Zn-MOFs (Metal-Organic Frameworks) incorporating urea derivatives highlights the application of these compounds in detecting various chemicals, showcasing the adaptability of urea compounds in sensor technologies (Xian et al., 2022).
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(1,3-benzodioxol-5-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-17(18-9-11-1-3-14-15(7-11)24-10-23-14)19-12-2-4-13-16(8-12)22-6-5-21-13/h1,3,7,12-13,16H,2,4-6,8-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHNYIYNSYMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NCC3=CC4=C(C=C3)OCO4)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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